molecular formula C12H9ClF2N2O2 B11054300 (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone

(5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone

Cat. No.: B11054300
M. Wt: 286.66 g/mol
InChI Key: HDPYAUVZIDXKDM-UHFFFAOYSA-N
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Description

The compound (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone is a complex organic molecule featuring a chlorinated phenol group and a difluoromethylated pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenol ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted phenols with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. Its difluoromethyl group is particularly interesting for studying metabolic stability and enzyme binding.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. The presence of the difluoromethyl group often enhances the metabolic stability of drugs, making this compound a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The difluoromethyl group can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-2-hydroxyphenyl)[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (5-chloro-2-hydroxyphenyl)[3-(methyl)-1-methyl-1H-pyrazol-4-yl]methanone: Lacks the fluorine atoms, which can significantly alter its chemical and biological properties.

Uniqueness

The presence of the difluoromethyl group in (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone makes it unique compared to its analogs. This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9ClF2N2O2

Molecular Weight

286.66 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone

InChI

InChI=1S/C12H9ClF2N2O2/c1-17-5-8(10(16-17)12(14)15)11(19)7-4-6(13)2-3-9(7)18/h2-5,12,18H,1H3

InChI Key

HDPYAUVZIDXKDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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